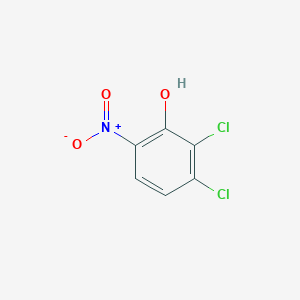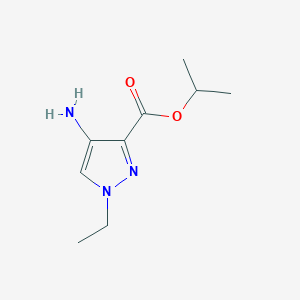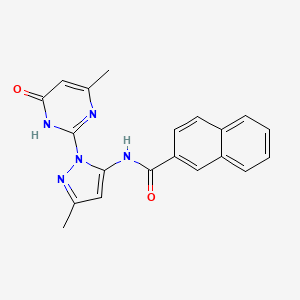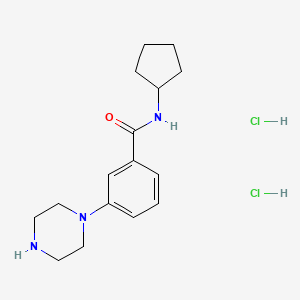![molecular formula C26H30ClN5O3 B2709121 2-(2-chlorobenzyl)-N-isobutyl-4-isopentyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1242886-07-2](/img/structure/B2709121.png)
2-(2-chlorobenzyl)-N-isobutyl-4-isopentyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(2-chlorobenzyl)-N-isobutyl-4-isopentyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide” is a complex organic molecule. It belongs to the class of compounds known as triazoloquinazolines . These compounds are known for their diverse biological activities and are often used in medicinal chemistry .
Aplicaciones Científicas De Investigación
Scientific Research Applications
Chemical Synthesis and Molecular Design
The synthesis of compounds related to the queried chemical structure often involves reactions of anthranilamide with isocyanates, leading to the formation of various heterocyclic compounds, such as oxazolo[2,3-b]quinazolin-5-ones. These synthetic pathways highlight the compound's relevance in the development of novel heterocyclic compounds with potential biological activities (Chern et al., 1988).
Antimicrobial and Antifungal Activities
Similar compounds have been studied for their antimicrobial and antifungal properties. For example, novel pyrazoline and pyrazole derivatives bearing triazolo[4,3-a]quinazoline moieties have shown promising results against various bacterial and fungal strains, underscoring the potential of these compounds in developing new antimicrobial agents (Hassan, 2013).
Analgesic Activity
Compounds featuring the dibromoquinazoline structure, similar to the core of the queried compound, have been explored for their analgesic effects. This research suggests that derivatives of the quinazoline scaffold might offer new pathways for the development of pain management therapies (Saad et al., 2011).
Antitumor Activity
The synthesis of imidazotetrazines, including compounds with structural features akin to the queried chemical, has shown broad-spectrum antitumor activity. This suggests that modifications of the triazoloquinazoline core could yield potent anticancer agents (Stevens et al., 1984).
Antineurotic Activity
Computational studies on triazoloquinazoline derivatives have predicted potential antineurotic activity, indicating their utility in treating male reproductive and erectile dysfunction. This highlights the compound's relevance in the design of new therapeutics for neurological conditions (Danylchenko et al., 2016).
Direcciones Futuras
Triazoloquinazoline derivatives, including the given compound, have shown promising biological activities . This suggests that they could be further explored for potential medicinal applications. Future research could focus on optimizing the synthesis process, investigating the mechanism of action in more detail, and conducting comprehensive safety and hazard assessments .
Mecanismo De Acción
Target of action
Compounds in the [1,2,4]triazolo[4,3-a]quinazoline class have been found to intercalate with DNA, making them potential anticancer agents .
Mode of action
These compounds interact with the DNA active site, leading to changes in the DNA structure . This interaction can inhibit the replication of cancer cells .
Biochemical pathways
Their ability to intercalate with dna suggests they may affect pathways related to dna replication and cell division .
Pharmacokinetics
In silico admet profiles have been created for some [1,2,4]triazolo[4,3-a]quinazoline derivatives .
Result of action
The result of the action of these compounds is the inhibition of cancer cell growth. Some derivatives have shown potent anti-proliferative activities against various cancer cell lines .
Propiedades
IUPAC Name |
2-[(2-chlorophenyl)methyl]-4-(3-methylbutyl)-N-(2-methylpropyl)-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30ClN5O3/c1-16(2)11-12-30-24(34)20-10-9-18(23(33)28-14-17(3)4)13-22(20)32-25(30)29-31(26(32)35)15-19-7-5-6-8-21(19)27/h5-10,13,16-17H,11-12,14-15H2,1-4H3,(H,28,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFFGOCMMPASXRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC(C)C)N3C1=NN(C3=O)CC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30ClN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(4-Bromophenyl)-6-(2-oxopropyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2709042.png)
![Methyl 3-fluoro-8-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B2709043.png)
![N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methyltetrahydro-2H-pyran-2-carboxamide](/img/structure/B2709047.png)
![3,7-bis(4-chlorophenyl)-7-methyldihydro-1H-imidazo[1,5-b][1,2,4]triazole-2,5(3H,6H)-dithione](/img/structure/B2709048.png)
![N-(1-cyanocyclopentyl)-2-[methyl(3-phenylpropyl)amino]acetamide](/img/structure/B2709049.png)
![N-(2-(1-isopropyl-1H-benzo[d]imidazol-2-yl)ethyl)-2-phenylacetamide](/img/structure/B2709050.png)
![(8,8-Difluoro-4-bicyclo[5.1.0]octanyl)methanamine;hydrochloride](/img/structure/B2709051.png)



![4-cyano-N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2709057.png)

![8-(2-methoxyethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2709060.png)